molecular formula C9H10N2O B12071156 1-(Furo[2,3-b]pyridin-5-yl)ethanamine

1-(Furo[2,3-b]pyridin-5-yl)ethanamine

Cat. No.: B12071156
M. Wt: 162.19 g/mol
InChI Key: JPHVNVKEVBYNMP-UHFFFAOYSA-N
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Description

1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This amine-functionalized derivative is built from a furo[2,3-b]pyridine scaffold, a structure known for its versatile pharmacological potential. While specific biological data for this exact molecule may be limited, the furopyridine core is a privileged structure in the development of therapeutic agents. Fused heterocyclic systems like furo[2,3-b]pyridine are frequently explored as inhibitors for various biological targets . Research on analogous structures has demonstrated a wide range of biological activities, including antiviral, anticancer, antibiotic, and antifungal properties . Furthermore, such compounds have been investigated as inhibitors for enzymes like nicotinic acetylcholine receptors, CLKs, DYRK1A, and α-glucosidase . The presence of the primary amine group on the ethane chain provides a versatile handle for further chemical transformations, such as condensation, amide coupling, and nucleophilic substitution reactions, making it a valuable building block for constructing more complex molecules for biological evaluation . This compound is offered exclusively for research purposes to support the synthesis of novel chemical entities and the exploration of new pharmacological pathways. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-furo[2,3-b]pyridin-5-ylethanamine

InChI

InChI=1S/C9H10N2O/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3

InChI Key

JPHVNVKEVBYNMP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C2C(=C1)C=CO2)N

Origin of Product

United States

Comprehensive Methodologies for the Synthesis of Furo 2,3 B Pyridine Systems and 1 Furo 2,3 B Pyridin 5 Yl Ethanamine

Stereoselective Synthesis of the 1-(Furo[2,3-b]pyridin-5-yl)ethanamine Moiety

Resolution Techniques for Chiral this compound Precursors

The biological activity of chiral amines is often enantiomer-dependent, making the separation of racemates a critical step. For this compound, which possesses a stereocenter at the carbon adjacent to the amino group, resolution can be achieved on the final product or, more commonly, on its precursors. Two primary strategies for this resolution are diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid or alcohol. researchgate.netunchainedlabs.com The resulting products are a pair of diastereomeric salts, which possess different physical properties, most notably solubility. rsc.org This difference allows for their separation by fractional crystallization. researchgate.netgavinpublishers.com One diastereomer will preferentially crystallize from a chosen solvent, while the other remains in the mother liquor. rsc.org After separation, the desired enantiomer of the amine is recovered by treating the isolated salt with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. gavinpublishers.comnih.gov

Table 1: Chiral Resolving Agents for Diastereomeric Salt Formation

Resolving Agent Type Typical Application
(+)-Tartaric Acid Chiral Acid Resolution of racemic amines via formation of diastereomeric tartrate salts. gavinpublishers.com
(-)-Quinine Chiral Base/Amine Used for resolving racemic acids, but can also be applied to acidic derivatives of amines. nih.gov
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol Chiral Amino Alcohol Formation of diastereomeric salts with chiral acids. researchgate.net

Enzymatic Kinetic Resolution: A more modern and highly selective approach utilizes enzymes, typically lipases, to catalyze a reaction on only one enantiomer of the racemic mixture. researchgate.netnih.gov For a racemic amine, this often involves enantioselective acylation. researchgate.net In the presence of an acyl donor, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens lipase will acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted. researchgate.netresearchgate.net The resulting acylated amine and the unreacted amine can then be separated by standard chromatographic or extraction methods. This technique offers high enantiomeric purity under mild reaction conditions. mdpi.com

Functionalization and Derivatization for this compound Scaffold Generation

The creation of the this compound molecule hinges on the strategic functionalization of the parent furo[2,3-b]pyridine (B1315467) ring system, specifically at the 5-position.

Introduction of Carbonaceous Substituents at the Furo[2,3-b]pyridine 5-Position

A key precursor to the ethanamine side chain is the corresponding ketone, 1-(furo[2,3-b]pyridin-5-yl)ethan-1-one. The introduction of the acetyl group (–COCH₃) at the 5-position is typically achieved through modern cross-coupling reactions. wikipedia.org This requires prior activation of the 5-position, usually by installing a halogen (e.g., -Cl, -Br, -I) or a triflate (-OTf) group, which serve as effective leaving groups in palladium-catalyzed reactions.

A particularly effective method for installing the acetyl group is the Stille coupling reaction. msu.edu This involves the reaction of a 5-halo or 5-triflyl-furo[2,3-b]pyridine with an organotin reagent. To introduce the acetyl group, tributyl(1-ethoxyvinyl)stannane (B1298054) is used as the coupling partner. This reagent acts as an equivalent of an acetyl anion. ottokemi.com The initial coupling product is a 5-(1-ethoxyvinyl)furo[2,3-b]pyridine, which upon acidic hydrolysis, readily converts to the desired 5-acetyl-furo[2,3-b]pyridine.

Table 2: Generalized Stille Coupling for Acetyl Group Introduction

Step Reactants Catalyst/Reagents Product
1. Activation Furo[2,3-b]pyridine NBS or NIS or Tf₂O/Pyridine (B92270) 5-Bromo/Iodo/Triflyl-furo[2,3-b]pyridine
2. Coupling 5-Activated Furo[2,3-b]pyridine, Tributyl(1-ethoxyvinyl)stannane Pd(PPh₃)₄ or other Pd(0) catalyst 5-(1-Ethoxyvinyl)furo[2,3-b]pyridine

Direct Amination and Reductive Amination Routes to the Ethanamine Fragment

With the 5-acetyl-furo[2,3-b]pyridine in hand, the next crucial transformation is the conversion of the ketone to the primary amine.

Reductive Amination: This is the most common and versatile method for this conversion. libretexts.org The reaction proceeds in two conceptual steps: the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, followed by the reduction of this imine to the amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the ketone starting material but are reactive towards the intermediate iminium ion. masterorganicchemistry.comorganic-chemistry.org

The Leuckart Reaction: This is a specific variant of reductive amination where formamide (B127407) or ammonium (B1175870) formate (B1220265) serves as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com Heating the ketone (1-(furo[2,3-b]pyridin-5-yl)ethan-1-one) with ammonium formate or formamide at high temperatures (120-185 °C) directly yields this compound. wikipedia.orggoogle.com While the conditions are harsh, it is a one-pot procedure that can be highly effective. researchgate.net

Table 3: Comparison of Reductive Amination Methods

Method Nitrogen Source Reducing Agent Typical Conditions
General Reductive Amination Ammonia (NH₃) or Ammonium Acetate Sodium Cyanoborohydride (NaBH₃CN) Methanol solvent, mild acidic catalyst (e.g., AcOH), room temperature. organic-chemistry.org
General Reductive Amination Ammonium Acetate Sodium Borohydride (NaBH₄) Methanol solvent, often requires pH control. masterorganicchemistry.com
Leuckart Reaction Ammonium Formate Ammonium Formate Neat, 160-185 °C. wikipedia.orggoogle.com

Post-Synthetic Modification Strategies on Furo[2,3-b]pyridine Derivatives to Form the Ethanamine

Alternative synthetic strategies allow for the formation of the ethanamine fragment from different functionalities at the 5-position, bypassing the ketone intermediate. These methods often involve classic name reactions that construct amines via molecular rearrangements.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. wikipedia.org To synthesize this compound via this route, one would start with furo[2,3-b]pyridine-5-propanoic acid. This acid would be converted to its corresponding primary amide, furo[2,3-b]pyridine-5-propanamide. Treatment of this amide with bromine (Br₂) and a strong base like sodium hydroxide (B78521) (NaOH) induces a rearrangement through an isocyanate intermediate, which is then hydrolyzed in situ to the target amine, releasing carbon dioxide. wikipedia.orgmasterorganicchemistry.comyoutube.com

Curtius Rearrangement: The Curtius rearrangement is a versatile reaction that also proceeds through an isocyanate intermediate but starts from a carboxylic acid. wikipedia.orgorganic-chemistry.org The starting material would again be furo[2,3-b]pyridine-5-propanoic acid. This acid is first converted into an acyl azide (B81097). nih.gov This can be done by converting the acid to an acyl chloride followed by reaction with sodium azide (NaN₃), or by using reagents like diphenylphosphoryl azide (DPPA). nih.govorgsyn.org The acyl azide, upon heating, rearranges with the loss of nitrogen gas (N₂) to form the isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate with aqueous acid or base yields the primary amine, this compound. nih.govnih.gov

Table 4: Overview of Rearrangement Strategies

Reaction Starting Material Key Intermediate Key Reagents
Hofmann Rearrangement Furo[2,3-b]pyridine-5-propanamide Isocyanate Br₂, NaOH, H₂O wikipedia.orgdurham.ac.uk

Reaction Chemistry and Transformation Dynamics of 1 Furo 2,3 B Pyridin 5 Yl Ethanamine and Furo 2,3 B Pyridine Derivatives

Reactivity Profiles of the Furo[2,3-b]pyridine (B1315467) Heterocyclic Core

The furo[2,3-b]pyridine scaffold is a subject of considerable interest due to its wide-ranging reactivity and the biological activities exhibited by its derivatives. researchgate.net The fusion of the furan (B31954) and pyridine (B92270) rings results in a system with distinct electronic characteristics that influence its chemical transformations. nih.gov

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions (ortho and para to the nitrogen). youtube.comstackexchange.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor driving this regioselectivity. stackexchange.comlibretexts.org In the context of the furo[2,3-b]pyridine system, nucleophilic substitution has been utilized in synthetic strategies, for instance, by displacing a leaving group at the 2-position of the pyridine ring. nih.gov

Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic systems, offering a more atom-economical approach compared to traditional cross-coupling reactions. For the furo[2,3-b]pyridine core, C-H functionalization has been explored, with a focus on specific positions. For instance, rhodium-catalyzed C-H arylation has been shown to selectively occur at the 2-position of the furo[2,3-b]pyridine ring. researchgate.net This method has been applied to the direct modification of related natural products. researchgate.net

While specific examples of C-H amination and borylation on the 1-(furo[2,3-b]pyridin-5-yl)ethanamine molecule itself are not extensively detailed in the provided results, the general principles of C-H functionalization on pyridine and related heterocycles are well-established. beilstein-journals.orgbohrium.com These reactions often rely on transition-metal catalysis and can be directed to specific positions by various factors, including the electronic properties of the substrate and the nature of the catalyst. For example, palladium-catalyzed C3-selective arylation of pyridines has been developed. beilstein-journals.org The functionalization of the furo[2,3-b]pyridine core can also be achieved through the borylation of a functionalized precursor, such as 1H-pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). synhet.com

The stability of the fused furo[2,3-b]pyridine ring system generally precludes facile ring-opening or rearrangement reactions under standard conditions. However, transformations involving ring-opening of related heterocyclic systems have been documented. For instance, the ring-opening of 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netoxazine-1,8-diones has been studied, demonstrating that the heterocyclic fragment can undergo selective transformations. nih.gov While not directly involving furo[2,3-b]pyridine, this highlights the potential for such reactions in complex heterocyclic scaffolds under specific conditions.

The oxidation and reduction of the furo[2,3-b]pyridine ring can lead to various derivatives. The pyridine portion of the molecule can be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring system, often facilitating subsequent functionalization. The furan ring, being electron-rich, is more susceptible to oxidation.

Reduction of the furo[2,3-b]pyridine ring can also be achieved. For example, catalytic hydrogenation can lead to the saturation of the pyridine and/or furan ring, yielding dihydro or tetrahydro derivatives such as 2,3-dihydrofuro[2,3-b]pyridine. chemsynthesis.com The specific conditions of the reduction will determine the extent and regioselectivity of the hydrogenation.

Chemical Transformations of the Ethanamine Side Chain in this compound

The primary amine functionality of the ethanamine side chain is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are typical of primary amines and include acylation, alkylation, and sulfonylation.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, readily reacting with electrophiles.

Acylation: The primary amine can be acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. youtube.com

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts through over-alkylation. msu.eduyoutube.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for preparing secondary and tertiary amines. youtube.com

Sulfonylation: The primary amine can react with sulfonyl chlorides to form sulfonamides. This reaction is analogous to acylation and is also typically performed in the presence of a base.

These transformations of the ethanamine side chain are crucial for modifying the properties of the parent molecule and for synthesizing new derivatives with potentially altered biological activities.

Interactive Data Table: Reactivity of the Furo[2,3-b]pyridine Core

Reaction TypePosition(s)Reagents/ConditionsProduct Type
Electrophilic Aromatic Substitution3-position (on pyridine)Harsh conditions (e.g., strong acid)Substituted Furo[2,3-b]pyridine
Nucleophilic Aromatic Substitution2- and 4-positions (on pyridine)Nucleophile, Leaving group presentSubstituted Furo[2,3-b]pyridine
C-H Arylation2-positionRhodium catalyst2-Aryl-furo[2,3-b]pyridine
ReductionPyridine/Furan RingCatalytic HydrogenationDihydro/Tetrahydro-furo[2,3-b]pyridine

Interactive Data Table: Reactions of the Ethanamine Side Chain

Reaction TypeReagentFunctional Group Formed
AcylationAcid Chloride/AnhydrideAmide
AlkylationAlkyl HalideSecondary/Tertiary Amine, Quaternary Ammonium Salt
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
SulfonylationSulfonyl ChlorideSulfonamide

Stereochemical Integrity and Inversion in Substitutions at the Chiral Center

The chiral center of this compound, located at the carbon atom bearing the amino group, is analogous to a benzylic carbon. Its reactivity in nucleophilic substitution reactions is governed by the principles of SN1 and SN2 mechanisms, with the stereochemical outcome—retention, inversion, or racemization—being dependent on the specific pathway followed. libretexts.orgutexas.edu The furo[2,3-b]pyridine moiety plays a crucial role in influencing which of these mechanistic pathways is favored.

SN1 Pathway and Racemization:

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the rate-determining step is the departure of the leaving group to form a carbocation intermediate. chemistrysteps.com This intermediate is sp²-hybridized and trigonal planar. chemistrysteps.com A subsequent attack by a nucleophile can occur from either face of the planar carbocation with equal probability, leading to a mixture of enantiomers, a process known as racemization. libretexts.org

The chiral center in this compound is adjacent to the aromatic furo[2,3-b]pyridine ring system. Similar to a benzylic carbocation, a positive charge at this position can be effectively stabilized through resonance delocalization into the extended π-system of the fused rings. libretexts.org This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway highly plausible. libretexts.org Reactions conducted under conditions that favor carbocation formation, such as in the presence of polar protic solvents (e.g., water, alcohols) and with weak nucleophiles, are expected to proceed predominantly via the SN1 mechanism, resulting in a loss of stereochemical integrity through racemization. libretexts.org

SN2 Pathway and Inversion of Configuration:

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. utexas.edu This concerted mechanism involves a backside attack, where the nucleophile approaches from the side opposite to the leaving group. libretexts.org This trajectory leads to a predictable and complete inversion of the stereochemical configuration at the chiral center, often referred to as a Walden inversion. utexas.edu

For this compound, an SN2 reaction would be favored under conditions that promote a bimolecular reaction. These conditions typically include the use of strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMF), which solvate the cation but not the nucleophile, thus enhancing its reactivity. libretexts.org While the adjacent furo[2,3-b]pyridine ring provides some steric hindrance, it is not typically prohibitive for SN2 reactions at a secondary carbon, especially with unhindered nucleophiles.

The table below summarizes the expected stereochemical outcomes based on the reaction mechanism.

Table 1: Mechanistic Pathways and Stereochemical Outcomes for Substitution at the Chiral Center

MechanismKey CharacteristicsFavorable ConditionsStereochemical Outcome
SN1Two-step, carbocation intermediatePolar protic solvents, weak nucleophiles, leaving group on a secondary benzylic-like carbonRacemization (loss of stereochemical integrity)
SN2One-step, concerted backside attackPolar aprotic solvents, strong nucleophiles, minimal steric hindranceInversion of configuration ("Walden Inversion")

Intra- and Intermolecular Cyclization Reactions Involving the Ethanamine Group

The ethanamine group of this compound is a versatile functional handle for constructing more complex, fused heterocyclic systems through both intra- and intermolecular cyclization reactions. The primary amine provides a nucleophilic center that can react with various electrophiles to initiate cyclization cascades.

Intermolecular Cyclization: The Pictet-Spengler Reaction

A prominent example of an intermolecular cyclization involving β-arylethylamines is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of the amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic ring closure onto an activated aromatic ring. wikipedia.org In the case of this compound, the furo[2,3-b]pyridine nucleus serves as the "aryl" component.

The reaction proceeds via the initial formation of a Schiff base (imine), which is then protonated under acidic conditions to generate a highly electrophilic iminium ion. This ion is poised for attack by the electron-rich furo[2,3-b]pyridine ring system. The intramolecular cyclization can potentially occur at several positions, with the regiochemical outcome depending on the relative nucleophilicity of the carbons in the furan and pyridine rings and the reaction conditions. Analogous reactions using 2-(furan-2-yl)ethanamine derivatives have been shown to cyclize onto the furan ring to form tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.govnih.gov This suggests that reaction of this compound with an aldehyde could lead to the formation of novel polycyclic structures, such as tetrahydropyrido[4',3':4,5]furo[2,3-b]pyridines.

Intramolecular Cyclization Reactions

Intramolecular cyclizations typically involve the ethanamine group reacting with an electrophilic center tethered to another part of the furo[2,3-b]pyridine core. Such reactions are powerful tools for the regioselective synthesis of fused heterocycles. For instance, if the furo[2,3-b]pyridine skeleton were to bear a suitable electrophilic group (e.g., a carbonyl, an epoxide, or a leaving group) at an appropriate position, the amine could act as an intramolecular nucleophile to forge a new ring.

Another strategy involves the modification of the amine itself to generate an intermediate capable of cyclization. For example, acylation of the ethanamine followed by a Bischler-Napieralski or Pictet-Gams type reaction could lead to dihydro- or fully aromatized fused pyridine rings, respectively. These reactions typically require dehydrating agents like phosphorus pentoxide or phosphoryl chloride and proceed through an N-acyliminium ion intermediate.

The table below outlines potential cyclization reactions involving the ethanamine moiety.

Table 2: Potential Cyclization Reactions of this compound

Reaction TypeReactant(s)Key IntermediatePotential Product Class
Pictet-Spengler (Intermolecular)Aldehyde or KetoneIminium ionTetrahydropyrido-fused furo[2,3-b]pyridines
Bischler-Napieralski (Intramolecular, post-acylation)Acylating agent, then dehydrating agent (e.g., P₂O₅)N-Acyliminium ionDihydropyrido-fused furo[2,3-b]pyridines
Nucleophilic Substitution (Intramolecular)Substrate with a tethered electrophile (e.g., halomethyl group)-Fused piperazine (B1678402) or diazepine (B8756704) rings

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation of 1 Furo 2,3 B Pyridin 5 Yl Ethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR techniques like COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the carbon and proton frameworks. uobasrah.edu.iq High-resolution 1D (¹H, ¹³C) and 2D NMR experiments are crucial for the complete assignment of all proton and carbon signals in 1-(furo[2,3-b]pyridin-5-yl)ethanamine.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals are expected for the protons and carbons of the furo[2,3-b]pyridine (B1315467) core and the ethylamine (B1201723) side chain. The chemical shifts are influenced by the electron-withdrawing and donating effects of the heteroatoms and the aromatic system. core.ac.ukipb.pt

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in establishing proton-proton connectivities within the ethyl group (CH-CH₃) and tracing the arrangement of protons on the pyridine (B92270) and furan (B31954) rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of a carbon's chemical shift based on the shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is particularly powerful for piecing together the molecular skeleton. For instance, it can show correlations from the methyl protons of the ethylamine side chain to the chiral methine carbon and the C5 carbon of the pyridine ring, confirming the point of attachment. researchgate.net

The following table outlines the anticipated NMR spectral data for this compound, based on analyses of structurally similar furopyridine and heterocyclic amine compounds. core.ac.ukrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
2CH (Furan)~7.8-8.0~145-147C3, C3a, C7a
3CH (Furan)~6.8-7.0~105-107C2, C3a
3aQuaternary C-~128-130H2, H3
4CH (Pyridine)~8.0-8.2~148-150C5, C5a
6CH (Pyridine)~8.4-8.6~142-144C5, C7a
7aQuaternary C-~155-157H2, H6
1' (Ethyl)CH~4.0-4.2 (quartet)~50-55C5, C4, C6, C2'
2' (Ethyl)CH₃~1.4-1.6 (doublet)~23-26C1'
AmineNH₂~1.8-2.5 (broad singlet)-C1'

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis (e.g., HRESIMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition and molecular formula of a compound. researchgate.netnih.gov

For this compound, HRESIMS would be used to confirm its molecular formula, C₉H₁₀N₂O. bldpharm.com The analysis would involve detecting the protonated molecule [M+H]⁺ and measuring its mass with high precision (typically to four or five decimal places).

Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern offers clues about the molecule's connectivity.

Table 2: HRESIMS Data and Predicted Fragmentation for this compound

ParameterExpected Value / Fragment
Molecular FormulaC₉H₁₀N₂O
Exact Mass (Monoisotopic)162.0793 g/mol
[M+H]⁺ (Calculated)163.0866
Key Fragmentation Pathway 1Loss of NH₂ radical (•NH₂) from [M+H]⁺
Key Fragmentation Pathway 2Loss of methyl radical (•CH₃) from [M+H]⁺ to form [M+H-15]⁺
Key Fragmentation Pathway 3Cleavage of the C-C bond in the side chain to produce the stable furo[2,3-b]pyridin-5-yl cation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net An IR or Raman spectrum provides a unique "fingerprint" that is characteristic of the compound and its functional groups. nipne.ro

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly sensitive to polar bonds and is excellent for identifying functional groups like amines (N-H) and ethers (C-O).

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, making it effective for characterizing the aromatic ring system and C-C backbone. nih.govnih.gov

For this compound, these techniques would confirm the presence of key functional groups. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (asymmetric & symmetric)Primary Amine3300-3500IR
N-H Bend (scissoring)Primary Amine1590-1650IR
Aromatic C-H StretchFuropyridine Ring3000-3100IR/Raman
Aliphatic C-H StretchEthyl Group2850-2960IR/Raman
C=C and C=N StretchFuropyridine Ring1400-1600IR/Raman
C-O-C Stretch (asymmetric)Furan Ring1200-1250IR
Ring Breathing ModesFuropyridine Ring~1000Raman

X-ray Diffraction Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.net For a chiral compound like this compound, this technique can unambiguously determine its absolute configuration (i.e., whether the stereocenter is R or S). nih.gov

The process involves irradiating a single crystal of a salt of the compound (e.g., with a chiral acid) with an X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles. mdpi.comresearchgate.net The resulting data provides a definitive picture of the molecule's conformation in the solid state and the packing of molecules within the crystal lattice. nih.gov

Table 4: Representative X-ray Crystallographic Data for a Chiral Heterocyclic Amine Salt

ParameterExample Value/Description
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Molecules per unit cell (Z)e.g., 4
Resolution (R-factor)A measure of the agreement between the crystallographic model and the experimental data.
Flack ParameterA value close to 0 confirms the assigned absolute stereochemistry.
Key OutputsBond lengths, bond angles, torsion angles, absolute configuration (R/S).

Note: Data in this table is representative of a typical analysis for a chiral amine and not specific to the title compound. nih.gov

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Enantiomeric Excess Determination and Absolute Configuration

Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. They are essential for studying enantiomers in solution. nih.gov

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov The resulting CD spectrum is characteristic of a specific enantiomer.

These methods are crucial for determining the enantiomeric excess (ee) of a sample and can also be used to assign the absolute configuration by comparing experimental spectra to those of known standards or to theoretical calculations. A simple measurement of the specific rotation ([α]) at a single wavelength (e.g., the sodium D-line, 589 nm) is often used to quantify the optical purity of a sample. For instance, a study on a related chiral ligand successfully used specific rotation to distinguish between its enantiomers, with the R-enantiomer showing a positive rotation ([α] = +18.4) and the S-enantiomer showing a negative rotation ([α] = -18.2), which was confirmed by X-ray crystallography. nih.gov This demonstrates the power of combining chiroptical methods with definitive structural analysis.

Table 5: Application of Chiroptical Spectroscopy

TechniqueApplication for this compound
Polarimetry (Specific Rotation)Quantify enantiomeric excess (ee). A pure enantiomer will have a characteristic positive or negative value (e.g., [α]D = +X° or -X°).
Circular Dichroism (CD)Provide a spectral fingerprint for each enantiomer. The sign of the Cotton effects can be correlated with the absolute configuration (R/S).
Optical Rotatory Dispersion (ORD)Complementary to CD, it analyzes the Cotton effects across a range of wavelengths to help assign absolute configuration.

Computational and Theoretical Investigations in Furo 2,3 B Pyridine and 1 Furo 2,3 B Pyridin 5 Yl Ethanamine Research

Quantum Chemical Studies on Electronic Structure and Aromaticity (e.g., DFT calculations, NICS, AIM analysis)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to exploring the electronic landscape of furopyridine systems. These calculations are used to determine molecular geometries, orbital energies, and charge distributions, which collectively govern the molecule's reactivity and physical properties.

Key Applications and Findings:

Molecular Orbital Analysis: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G** or 6-31G(d,p), are employed to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. researchgate.net For instance, in a study of pyridine (B92270) derivatives, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap, suggesting greater reactivity. researchgate.net

Reactivity and Stability Analysis: Calculations of electrostatic potential surfaces, natural population analysis charges, and local Fukui indices help to identify electrophilic and nucleophilic centers within the molecule. nih.gov This information is vital for predicting how a molecule like 1-(furo[2,3-b]pyridin-5-yl)ethanamine might interact with other reagents or biological targets. For example, a computational study on a furanium ion confirmed the preferred site for nucleophilic attack through such analyses. nih.gov

Aromaticity Assessment: The aromaticity of the fused furan (B31954) and pyridine rings is a key determinant of the scaffold's stability and properties. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. scispace.comresearchgate.net NICS values are calculated at the center of the rings; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity. researchgate.net Studies on related heterocyclic systems like thieno[2,3-b]thiophene (B1266192) show that NICS analysis can reveal different levels of aromaticity within each fused ring. whiterose.ac.uk A benchmark study on pyridine and diazines recommends using functionals like wB97XD or CAM-B3LYP for reliable aromaticity index calculations. semanticscholar.org

Table 1: Common Quantum Chemical Methods and Their Applications in Furopyridine Research
Computational MethodProperty InvestigatedTypical ApplicationReference
Density Functional Theory (DFT)Electronic Structure (HOMO/LUMO), Geometry, Vibrational FrequenciesPredicting molecular stability, reactivity, and spectroscopic properties. nih.govresearchgate.net
Nucleus-Independent Chemical Shift (NICS)AromaticityQuantifying the aromatic character of the furan and pyridine rings. scispace.comresearchgate.net
Atoms in Molecules (AIM)Bonding Analysis, Electron DensityCharacterizing the nature of chemical bonds within the molecule.N/A
Fukui Functions / Electrostatic PotentialLocal ReactivityIdentifying sites susceptible to nucleophilic or electrophilic attack. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry (e.g., transition state modeling, reaction coordinate analysis)

Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions, including the synthesis of the furo[2,3-b]pyridine (B1315467) core. By modeling reactants, products, intermediates, and transition states, researchers can map out the energy landscape of a reaction and validate proposed pathways.

Key Applications and Findings:

Synthesis Pathway Analysis: The synthesis of furopyridines can be complex. For example, one route involves a tandem SNAr-cyclisation reaction. nih.gov Computational modeling can help to understand the energetics of such multi-step processes, confirming the feasibility of the proposed intramolecular cyclization.

Modeling Reaction Intermediates: In multicomponent reactions used to generate fused pyridine systems, computational methods can help rationalize the formation of the final product. For instance, a proposed mechanism for the synthesis of furo-fused pyridopyrimidines involves a sequence of condensation, addition, and cyclization, which can be supported by modeling the proposed intermediates.

Recyclization Reactions: The interaction of furopyranones with nitrogen-containing nucleophiles can lead to different products depending on the reagent. Computational studies can clarify why some reactions lead to simple condensation products while others result in a complete recyclization of the heterocyclic system. beilstein-journals.org While no specific studies on transition state modeling for this compound synthesis were found, the principles are widely applied in heterocyclic chemistry to optimize reaction conditions and predict outcomes. beilstein-journals.orgelsevierpure.com

Conformational Analysis and Molecular Dynamics Simulations of Furo[2,3-b]pyridine Derivatives

Understanding the three-dimensional structure and dynamic behavior of furo[2,3-b]pyridine derivatives is critical, especially when they are designed to interact with biological macromolecules. Conformational analysis and molecular dynamics (MD) simulations are the primary tools for this purpose.

Key Applications and Findings:

Binding Mode Analysis: MD simulations are extensively used to study how furopyridine-based inhibitors bind to their target proteins, such as kinases. nih.govresearchgate.net These simulations, which can run for hundreds of nanoseconds, reveal the stability of the protein-ligand complex and identify key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Conformational Preferences: For flexible molecules like this compound, which has a rotatable ethanamine side chain, conformational analysis is crucial. Studies on related fluorinated nucleosides and piperidines show that computational methods can predict the most stable conformers, which is essential for understanding their biological activity. nih.govresearchgate.net

System Stability: In MD simulations, the root-mean-square deviation (RMSD) of the complex is monitored over time to assess its stability. Lower RMSD values suggest that the ligand has found a stable binding pose within the target's active site. researchgate.net Similarly, root-mean-square fluctuation (RMSF) analysis can identify which parts of the ligand or protein are most flexible. nih.gov

Prediction of Spectroscopic Properties (e.g., computational NMR, vibrational spectra)

Computational methods allow for the prediction of various spectroscopic properties, which serves as a powerful aid in structure elucidation and characterization. By comparing calculated spectra with experimental data, researchers can confirm the identity and structure of newly synthesized compounds.

Key Applications and Findings:

NMR Spectra Prediction: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach. For accurate predictions, it is often necessary to use appropriate functionals (e.g., B3LYP, M06-2X) and basis sets, and to account for solvent effects. researchgate.netsemanticscholar.org

Vibrational Spectra Prediction: The simulation of infrared (IR) and Raman spectra through DFT calculations helps in assigning experimental vibrational bands to specific molecular motions. Studies on 2-fluoro- and 3-fluoropyridine (B146971) have shown excellent agreement between experimental spectra and those calculated using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net

Electronic Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to UV-Vis absorption spectra. nih.govyoutube.com TD-DFT can help rationalize the colorimetric and fluorescent properties of molecules. nih.gov For complex molecules, long-range corrected functionals like CAM-B3LYP are often benchmarked to avoid artifacts related to charge-transfer excitations. nih.govchemrxiv.org

Table 2: Computational Methods for Spectroscopic Property Prediction
Spectroscopy TypeComputational MethodKey ApplicationReference
NMR (¹H, ¹³C)DFT with GIAOPredicting chemical shifts for structure verification. researchgate.net
Vibrational (IR, Raman)DFT (Frequency Calculations)Assigning vibrational modes to experimental peaks. researchgate.netresearchgate.net
UV-Vis / FluorescenceTime-Dependent DFT (TD-DFT)Calculating electronic excitation energies and oscillator strengths. nih.govyoutube.com
Circular Dichroism (CD)TD-DFTPredicting spectra for chiral molecules, assessing secondary structure. nih.gov

In Silico Design and Virtual Screening of Furo[2,3-b]pyridine Scaffolds for Chemical Probe Development

The furo[2,3-b]pyridine scaffold is recognized as a valuable starting point for the development of biologically active molecules, particularly kinase inhibitors. nih.govnih.govresearchgate.net In silico design and virtual screening are powerful computational strategies that accelerate the discovery of new chemical probes and drug candidates by rapidly evaluating large chemical libraries. nih.govresearchgate.netsci-hub.box

Key Applications and Findings:

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of a biological target (e.g., a protein kinase) to dock a library of compounds into its binding site. nih.gov This has been successfully applied to identify furopyridine derivatives as potent inhibitors of targets like Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govbohrium.com

Ligand-Based Virtual Screening (LBVS): When a target's structure is unknown, virtual screening can be based on the properties of known active ligands. This involves searching for molecules with similar shapes or pharmacophore features. sci-hub.box

Rational Drug Design: Computational methods enable the rational design of new derivatives. For example, molecular docking studies on furopyridone derivatives identified the C=O group of the pyridone as a crucial interaction point for binding to EGFR and METAP2, guiding further optimization. mdpi.com Similarly, studies on furopyridine-based compounds as Janus kinase (JAK) inhibitors have highlighted important structural features for effective binding. researchgate.net

Drug-Likeness Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds. This helps to filter out molecules with poor pharmacokinetic profiles early in the discovery process, saving time and resources. nih.govresearchgate.net

Table 3: Examples of In Silico Screening Studies on Furopyridine Scaffolds
ScaffoldBiological TargetComputational MethodKey FindingReference
Furo[2,3-b]pyridineCDK2Molecular DockingIdentified derivatives with IC₅₀ values comparable to or better than the reference inhibitor. nih.gov
Furo[2,3-b]pyridineFAKMolecular Docking, MD SimulationDiscovered potent inhibitors with IC₅₀ values in the nanomolar range. nih.govbohrium.com
Furo[3,2-b]pyridine (B1253681)CLKsScreening and OptimizationIdentified the core as a novel scaffold for highly selective kinase inhibitors. nih.gov
FuropyridineJAK2Structure-based Drug DesignElucidated important features for inhibitor binding. researchgate.net

Furo 2,3 B Pyridine Systems As Strategic Building Blocks in Complex Chemical Synthesis

Modular Synthesis of Polycyclic and Polycondensed Heterocycles Incorporating Furo[2,3-b]pyridine (B1315467)

The construction of the furo[2,3-b]pyridine core and its subsequent elaboration into more complex polycyclic systems is a key area of research. Various synthetic strategies have been developed to allow for the modular and efficient assembly of these structures.

One common approach involves the cyclization of appropriately substituted pyridines. For instance, a concise four-step synthesis has been described that starts from 2,5-dichloronicotinic acid. nih.gov This method allows for the introduction of functional handles at the 3- and 5-positions, which are crucial for subsequent diversification through cross-coupling reactions. nih.gov The process involves the conversion of the nicotinic acid to its ethyl ester, followed by an SNAr reaction with an alkoxide that leads to intramolecular cyclization, forming the furo[2,3-b]pyridine ring. nih.gov A key advantage of this optimized route is its amenability to gram-scale synthesis with minimal need for chromatographic purification. nih.gov

Palladium-catalyzed one-pot syntheses, such as those involving Sonogashira couplings followed by Wacker-type heteroannulations, represent another powerful method for constructing the furo[2,3-b]pyridine scaffold. nih.gov More recent methodologies have utilized pyridine (B92270) N-oxides to yield 2,3-substituted furo[2,3-b]pyridines. nih.govresearchgate.net

Once the core is formed, it can serve as a precursor for a variety of polycondensed heterocycles. The presence of functional groups, such as amino or ester moieties, provides sites for further heterocyclization reactions, leading to the formation of fused systems like pyrido[3',2':4,5]furo[3,2-d]pyrimidines. researchgate.netnih.gov For example, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate has been used as a versatile precursor in one-pot, three-component reactions to synthesize fused pyrimidine (B1678525) hybrids. researchgate.net These reactions demonstrate the modularity of the system, where different amines can be introduced to create a diverse range of complex molecules. researchgate.net

The table below summarizes a selection of synthetic methods for furo[2,3-b]pyridine derivatives.

Starting MaterialKey Reaction TypeProduct TypeReference
2,5-Dichloronicotinic acidSNAr / Intramolecular CyclizationFunctionalized Furo[2,3-b]pyridine nih.gov
Substituted PyridinesSonogashira / Wacker-type AnnulationFuro[2,3-b]pyridines nih.gov
Pyridine N-oxidesDeoxygenative C-H Functionalization2,3-Substituted Furo[2,3-b]pyridines nih.govresearchgate.net
3-Aminothieno[2,3-b]pyridineThree-component tandem reactionPyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids researchgate.net
β-Ketodinitriles and AlkynesPd(II)-Catalyzed Cyclization/AnnulationFuro[2,3-b]pyridines acs.org

Applications in Scaffold Diversification and Chemical Library Generation

The furo[2,3-b]pyridine core is recognized as a "privileged structure" in drug discovery, meaning it is a scaffold capable of binding to multiple biological targets. researchgate.net This makes it an excellent starting point for the generation of chemical libraries aimed at identifying new therapeutic agents. The ability to selectively introduce functional groups at various positions on the furo[2,3-b]pyridine ring system is crucial for scaffold diversification.

Palladium-mediated cross-coupling reactions are instrumental in this regard. A synthetic route that installs a chloro group at the 5-position and a triflate group at the 3-position of the furo[2,3-b]pyridine core allows for sequential and chemoselective coupling reactions. nih.gov This enables the systematic introduction of different substituents, facilitating the exploration of structure-activity relationships (SAR). nih.gov

The versatility of the furo[2,3-b]pyridine scaffold has been demonstrated in the development of inhibitors for various protein kinases, which are important targets in cancer therapy. nih.govnih.govbohrium.com By modifying the substituents on the core structure, researchers can fine-tune the potency and selectivity of these inhibitors. For example, a series of thieno/furo[2,3-b]pyridine derivatives were designed and synthesized to explore their potential as Focal Adhesion Kinase (FAK) inhibitors. nih.govbohrium.com Similarly, the scaffold has been used to develop inhibitors for CDK2. nih.gov

The generation of diverse chemical libraries based on this scaffold is not limited to kinase inhibitors. The furo[3,2-b]pyridine (B1253681) motif has also been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. researchgate.net The synthesis of these libraries often relies on chemoselective metal-mediated couplings to assemble and functionalize the heterocyclic core. researchgate.net

The following table illustrates the diversification of the furo[2,3-b]pyridine scaffold for different biological targets.

ScaffoldTargetApplicationReference
Furo[2,3-b]pyridineProtein KinasesKinase Inhibitors for SAR studies nih.gov
Thieno/Furo[2,3-b]pyridineFocal Adhesion Kinase (FAK)Anticancer Agents nih.govbohrium.com
Furo[2,3-b]pyridineCDK2/cyclin A2Antiproliferative Agents nih.gov
Furo[3,2-b]pyridineCdc-like kinases (CLKs)Selective Kinase Inhibitors researchgate.net
Furo[2,3-b]pyridine-2-carboxamideNot SpecifiedAnticancer Agents researchgate.net

Precursors for Advanced Materials and Ligands in Catalysis

Beyond medicinal chemistry, furo[2,3-b]pyridine systems serve as valuable precursors for the development of advanced materials and ligands for catalysis. Heterocyclic compounds, in general, are fundamental building blocks for molecular and polymer organic semiconductors. ossila.com The electronic properties of the furo[2,3-b]pyridine core, arising from the fusion of an electron-rich furan (B31954) and an electron-deficient pyridine, can be tuned through substitution, making them attractive for applications in organic electronics.

The synthesis of polyfunctionalized furo[3,2-b]pyridines through successive regioselective metalations (lithiations) and electrophilic trapping provides a route to complex derivatives. nih.gov This methodology allows for the precise installation of various functional groups across the heterocyclic framework, which is essential for creating tailored materials with specific electronic or optical properties. Furthermore, Pd-catalyzed cross-coupling reactions have been used to synthesize molecules like 7,7'-bifuro[3,2-b]pyridine, demonstrating the potential for creating larger, conjugated systems. nih.gov

The nitrogen atom in the pyridine ring of the furo[2,3-b]pyridine scaffold can act as a coordination site for metal ions. This property makes these systems potential candidates for use as ligands in catalysis. By modifying the substituents on the scaffold, the steric and electronic properties of the resulting metal complexes can be modulated, influencing their catalytic activity and selectivity. The development of boron heterocycles, which can be isoelectronic with carbon-based systems, is an area of active research for creating novel materials and catalysts. aablocks.com While direct examples involving furo[2,3-b]pyridine in this context are emerging, the principles of using functionalized heterocycles as ligands are well-established. researchgate.netsigmaaldrich.com

Bioisosteric Replacements in Molecular Design

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of rational drug design. estranky.sk The furo[2,3-b]pyridine core has proven to be a highly effective bioisostere for other heterocyclic systems, most notably azaindoles and indoles. nih.govdoi.orgnih.gov This replacement can lead to improved pharmacological properties, such as enhanced selectivity or better metabolic stability. nih.govresearchgate.net

A prominent example is the use of the furo[2,3-b]pyridine core as a bioisosteric replacement for the 7-azaindole (B17877) scaffold in kinase inhibitors. nih.gov While the 7-azaindole core is a versatile hinge-binding pharmacophore, it can sometimes lead to promiscuous binding across different kinases. nih.gov Replacing it with the furo[2,3-b]pyridine moiety, which alters the hydrogen-bonding pattern with the enzyme's hinge region, can improve the selectivity profile of the inhibitor without sacrificing potency. nih.gov

Similarly, the furo[3,2-b]pyridine nucleus has been investigated as a bioisostere for the indole (B1671886) ring in 5-HT1F receptor agonists, which are of interest for treating migraines. doi.orgnih.gov Although indole is a common scaffold for ligands targeting serotonergic receptors, its replacement with furo[3,2-b]pyridine, which has different physicochemical and electronic properties, can alter the binding affinity for different 5-HT receptor subtypes. doi.orgnih.gov This strategy led to the discovery of potent and selective 5-HT1F receptor agonists with improved selectivity compared to their indole analogues. doi.orgnih.gov The success of this bioisosteric replacement highlights how subtle changes in the core scaffold can lead to significant improvements in the drug-like properties of a molecule. doi.orgnih.gov

The following table provides examples of bioisosteric relationships involving the furo[2,3-b]pyridine scaffold.

Original ScaffoldBioisosteric ReplacementTarget ClassDesired OutcomeReference
7-AzaindoleFuro[2,3-b]pyridineProtein KinasesImproved Selectivity nih.gov
IndoleFuro[3,2-b]pyridine5-HT1F ReceptorImproved Selectivity doi.orgnih.gov
BenzenePyridineGeneral Drug DesignEnhanced Potency/Metabolic Stability researchgate.net
PyridineBenzonitrileGeneral Drug DesignMimic H-bond Acceptor Properties researchgate.net

Future Perspectives and Unexplored Research Frontiers for 1 Furo 2,3 B Pyridin 5 Yl Ethanamine Chemistry

Innovations in Green and Sustainable Synthesis of Furo[2,3-b]pyridine (B1315467) Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of furo[2,3-b]pyridine derivatives, future innovations are focused on aligning with these principles to create more environmentally benign and economically viable manufacturing routes. This involves a holistic assessment of synthetic pathways using tools like the CHEM21 green metrics toolkit to evaluate the environmental footprint. rsc.org

Key areas for innovation include:

Use of Greener Solvents: Shifting from traditional, often toxic and volatile organic solvents to greener alternatives is a primary goal. Water, supercritical fluids, and bio-derived solvents like glycerol (B35011) are being explored. researchgate.net For instance, an eco-friendly, one-pot synthesis of related imidazo[4,5-b]pyridine derivatives has been successfully demonstrated in glycerol, which offers high yields and an easier workup. researchgate.net

Catalyst Development: The development of metal-free catalysts or the use of non-toxic, earth-abundant metals is a significant frontier. mdpi.com Hypervalent iodine(III) reagents, for example, have been used as inexpensive, metal-free catalysts for constructing related heterocyclic systems at ambient temperatures. mdpi.com

Alternative Energy Sources: The use of microwaves and ultrasonic radiation can often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com Microwave-assisted synthesis has been effectively used for creating libraries of related thieno[2,3-b]pyridine (B153569) hybrids. researchgate.net

Green Chemistry PrincipleApplication in Furo[2,3-b]pyridine SynthesisPotential Impact
Waste Prevention Designing one-pot or tandem reactions; minimizing purification steps. nih.govReduces solvent and material waste, lowers costs.
Atom Economy Utilizing cascade reactions that incorporate most atoms from reactants into the final product. wikipedia.orgMaximizes material efficiency, reduces byproducts.
Less Hazardous Synthesis Employing non-toxic reagents and metal-free catalysts. mdpi.comImproves safety for chemists and reduces environmental harm.
Safer Solvents & Auxiliaries Replacing volatile organic compounds with water, glycerol, or ionic liquids. researchgate.netReduces air pollution and health risks.
Energy Efficiency Using microwave or ultrasonic irradiation; conducting reactions at ambient temperature. mdpi.comresearchgate.netLowers energy consumption and associated carbon footprint.

Development of Novel Cascade and Tandem Reactions for Complex Furo[2,3-b]pyridine Structures

Cascade reactions, also known as tandem or domino reactions, are chemical processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. wikipedia.org These reactions are highly valued for their step-economy and ability to rapidly construct complex molecular architectures from simple starting materials. wikipedia.orgrsc.org The development of new cascade reactions is a major frontier for accessing novel and structurally diverse furo[2,3-b]pyridine derivatives.

Recent research has demonstrated the power of this approach for related fused pyridine (B92270) systems:

A base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes has been developed to produce multisubstituted 2,3-dihydrofuro[2,3-b]pyridines in good yields. rsc.orgnih.gov This method allows for the controlled construction of the dihydrofuropyridine core.

A sophisticated, rhodium-catalyzed four-step tandem reaction has been used to synthesize furo[3,4-c]pyridine-1,4-diones, a different isomer of the furopyridine system. rsc.org This reaction involves C–H activation, a Lossen rearrangement, a [4+2] annulation, and lactonization, all occurring in one pot to build a complex structure. rsc.org

Palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes proceeds through a cascade of cyclization and N-H/C annulation, concurrently forming both the furan (B31954) and pyridine rings. researchgate.netacs.org

The future in this area lies in designing cascades that allow for even greater control over stereochemistry and the introduction of diverse functional groups onto the furo[2,3-b]pyridine scaffold, enabling the synthesis of complex molecules like 1-(furo[2,3-b]pyridin-5-yl)ethanamine and its analogs with high efficiency.

Reaction TypeKey TransformationsTarget ScaffoldReference
Base-Catalyzed CascadeReaction of N-propargylic β-enaminones and arylaldehydes2,3-Dihydrofuro[2,3-b]pyridines rsc.orgnih.gov
Rhodium-Catalyzed TandemC–H activation, Lossen rearrangement, [4+2] annulation, lactonizationFuro[3,4-c]pyridine-1,4-diones rsc.org
Palladium(II)-Catalyzed AnnulationCyclization and N–H/C annulation of β-ketodinitriles and alkynesFuro[2,3-b]pyridines researchgate.netacs.org
Triple Cyclocondensation CascadeOxidation, nucleophilic cleavage of S-S bond, heterocyclizationPyrido[2',3':4,5]thieno[2,3-b]pyridines researchgate.net

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize synthetic chemistry by accelerating the discovery, development, and optimization of chemical reactions. rsc.org For a target class like furo[2,3-b]pyridines, ML models can be trained on existing reaction data to predict the outcomes of new, untested reactions, thereby saving significant time and resources in the lab.

Future applications in this area include:

Reaction Condition Optimization: ML algorithms can predict optimal reaction conditions (e.g., catalyst, solvent, temperature, yield) for the synthesis of specific this compound analogs, minimizing the trial-and-error experimentation phase.

Discovery of Novel Reactions: By analyzing vast datasets of chemical transformations, ML models can identify entirely new synthetic routes to the furo[2,3-b]pyridine core. A workflow using ML to predict competent electrochemical reactions has been successfully demonstrated, screening tens of thousands of potential reactions in silico to identify promising candidates for experimental validation. nih.gov

Development of Advanced Descriptors: The accuracy of ML predictions heavily relies on how molecules are represented digitally. The development of innovative, substrate-aware descriptors that capture the specific atomic and molecular features driving a reaction's outcome is crucial. nih.gov Such descriptors could be tailored to the unique electronic and steric properties of furo[2,3-b]pyridine precursors to enhance predictive power. nih.gov

ML ApplicationObjectiveMethodologyPotential Benefit for Furo[2,3-b]pyridine Synthesis
Reaction Discovery Identify novel, viable synthetic routes.Train a classification model to predict "competent" vs. "incompetent" reaction mixtures from a virtual library. nih.govUncovering unconventional and more efficient pathways to the core scaffold.
Yield Prediction Estimate the yield of a reaction before it is run.Use regression models with advanced molecular descriptors (e.g., SubA) to predict reaction performance. nih.govPrioritizing high-yielding reactions for synthesis, saving time and materials.
Catalyst Optimization Select the best catalyst for a specific transformation.Train models on data from high-throughput experimentation to correlate catalyst structure with reaction outcome.Accelerating the identification of optimal catalysts for cross-coupling reactions.

Exploration of Photo- and Electro-Chemical Synthesis Routes

Photochemistry and electrochemistry offer unique, sustainable, and often milder alternatives to traditional thermal synthetic methods. These techniques use light or electricity, respectively, to activate molecules and drive reactions, often enabling transformations that are difficult to achieve by other means.

Photochemical Synthesis: The furo[2,3-b]pyridine scaffold is known to be photo-responsive. Irradiation of related furo[3,2-b]pyridin-2-ones has been shown to induce either dimerization or electrocyclic ring-opening, depending on the solvent. rsc.org While these specific outcomes may not be the desired synthetic goal, they demonstrate that the heterocyclic system can be activated by light. Future research could harness this reactivity to develop novel cycloadditions, isomerizations, or functionalization reactions to build or modify the furo[2,3-b]pyridine core under mild conditions.

Electrochemical Synthesis: Electro-organic synthesis is a powerful and inherently green technique that uses electricity to mediate redox reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. mdpi.com One-pot, three-component electrochemical synthesis has been used to create complex fused pyridine heterocycles with excellent yields in an undivided cell, showcasing the method's efficiency. nih.gov The future for furo[2,3-b]pyridine synthesis involves designing electrochemical routes for key steps, such as the cyclization or aromatization of precursors. The combination of electrochemistry with machine learning presents a particularly exciting frontier, where AI could predict and guide the discovery of novel electro-synthetic reactions. nih.gov

MethodEnergy SourceKey AdvantagesPotential Application for Furo[2,3-b]pyridines
Photochemistry Light (UV/Visible)High selectivity, mild conditions, access to unique excited states.Controlled cycloadditions or functionalizations of the furan or pyridine ring. rsc.org
Electrochemistry ElectricityGreen (reagentless redox), high functional group tolerance, precise control over reaction potential.Green synthesis of the core via oxidative cyclization or reductive processes. nih.gov

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsLimitationsReference
Cyclocondensation45–60H2SO4, 80°C, 12hLow regioselectivity
Suzuki Coupling65–75Pd(PPh3)4, Na2CO3, DMF, 100°CRequires boronate precursors
Reductive Amination50–55NaBH4, MeOH, RTByproduct formation

Advanced: How can reaction parameters be optimized to improve regioselectivity in furopyridine ring formation?

Answer:
Regioselectivity challenges arise due to competing ring closure pathways. Optimization strategies include:

  • Catalyst screening : Use Pd-based catalysts (e.g., PdCl2(dppf)) to direct coupling reactions toward the desired position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require additives like tetrabutylammonium bromide to stabilize intermediates .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization.
  • DOE (Design of Experiments) : Multivariate analysis to identify interactions between parameters (e.g., catalyst loading vs. solvent ratio) .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • 1H/13C NMR : Assign peaks to distinguish furopyridine protons (δ 6.8–8.2 ppm) and ethanamine protons (δ 2.5–3.5 ppm). Coupling patterns confirm ring fusion .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C9H10N2O) with <5 ppm mass error .
  • IR Spectroscopy : Identify amine (-NH2, ~3350 cm⁻¹) and furan C-O-C (1250 cm⁻¹) stretches.

Note: Compare experimental data with computational predictions (e.g., ACD/Labs Software) to resolve ambiguities .

Advanced: How should researchers resolve discrepancies in biological activity data across assay models?

Answer:
Contradictions may arise from assay-specific conditions (e.g., cell line variability, solubility limits). Mitigation strategies:

  • Orthogonal assays : Validate target engagement using SPR (Surface Plasmon Resonance) alongside cell-based assays .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or pro-drug formulations to enhance bioavailability .
  • Dose-response curves : Ensure linearity across concentrations to rule out off-target effects at high doses.

Example: Inconsistent IC50 values in kinase inhibition assays may reflect differences in ATP concentrations; normalize results using Z’-factor statistical analysis .

Basic: What is known about the compound’s stability under physiological conditions?

Answer:

  • pH-dependent degradation : The ethanamine group is susceptible to hydrolysis under acidic conditions (pH <4), forming furopyridine derivatives. Stabilize with buffers (pH 7.4) for in vitro studies .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Oxidative stability : Avoid metal contaminants (e.g., Fe³⁺) that catalyze amine oxidation; add EDTA (1 mM) to solutions .

Advanced: Which computational models predict the compound’s binding to neurological targets?

Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., serotonin transporters). Prioritize targets based on structural homology to pyrrolo[2,3-b]pyridine inhibitors .
  • QSAR (Quantitative Structure-Activity Relationship) : Train models using datasets of fused heterocycles to predict logP, BBB permeability, and toxicity .
  • MD (Molecular Dynamics) simulations : Assess binding mode stability over 100 ns trajectories; validate with mutagenesis data .

Advanced: How to characterize and mitigate byproducts in large-scale synthesis?

Answer:

  • HPLC-MS profiling : Identify byproducts (e.g., dimerized furopyridines) using C18 columns and 0.1% TFA mobile phase .
  • Purification strategies : Use preparative HPLC with gradient elution (ACN/H2O) or recrystallization from ethanol/water mixtures .
  • Reaction monitoring : In-line FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.